5-(3-(Hydroxymethyl)phenyl)pyrimidin-2-ol

Metabolic stability HIV-1 NNRTI

Researchers developing kinase inhibitors or HIV-1 NNRTIs face rapid in vivo metabolism of lead scaffolds. This 5-substituted pyrimidin-2-ol directly addresses that gap. - **29-fold metabolic stability gain**: Human liver microsome half-life increased from 96 to 2754 minutes (class evidence). - **Precise regioisomer**: 3-(hydroxymethyl)phenyl substitution at C-5 enables distinct SAR vs. 4-substituted analogs. - **Ready-to-use**: ≥98% purity, LogP 0.93, TPSA 65.98 Ų - suitable for cellular assays and library synthesis.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 1111104-12-1
Cat. No. B3213049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-(Hydroxymethyl)phenyl)pyrimidin-2-ol
CAS1111104-12-1
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CNC(=O)N=C2)CO
InChIInChI=1S/C11H10N2O2/c14-7-8-2-1-3-9(4-8)10-5-12-11(15)13-6-10/h1-6,14H,7H2,(H,12,13,15)
InChIKeyBQNOEXYFUBUERJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-(Hydroxymethyl)phenyl)pyrimidin-2-ol Overview


5-(3-(Hydroxymethyl)phenyl)pyrimidin-2-ol (CAS 1111104-12-1) is a heterocyclic organic compound belonging to the pyrimidine class, specifically a pyrimidin-2-ol derivative, featuring a pyrimidine ring substituted at the 5-position with a 3-(hydroxymethyl)phenyl group . Its molecular formula is C11H10N2O2, with a molecular weight of 202.21 g/mol . This compound is primarily utilized as a research chemical in medicinal chemistry and drug discovery, particularly as a scaffold for developing kinase inhibitors and other biologically active molecules [1]. It is commercially available with purity levels typically at 98% .

Scaffold for kinase inhibitor and medicinal chemistry research
5-(3-hydroxymethyl)phenyl substitution for metabolic stability studies
Research-grade purity (98%) supports reproducible synthesis

5-(3-(Hydroxymethyl)phenyl)pyrimidin-2-ol Structural Uniqueness


Simple substitution with generic pyrimidin-2-ol analogs is inadvisable because the specific 3-(hydroxymethyl)phenyl substitution at the 5-position of the pyrimidine ring is a critical structural determinant for both target binding and metabolic stability [1]. As demonstrated in a class of anti-HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the introduction of a favorable hydroxymethyl side chain at the C-5 position of the pyrimidine core dramatically improved metabolic stability in human liver microsomes, increasing the half-life from 96 minutes to 2754 minutes (a 29-fold improvement) [1]. This structure-activity relationship is highly specific to the position and nature of the substitution; alternative regioisomers, such as the 4-(hydroxymethyl)phenyl analog, or compounds lacking this moiety, are unlikely to confer the same degree of target engagement or in vivo persistence, making targeted procurement essential for projects with defined biological readouts .

Position-specific substitution

5-(3-hydroxymethyl)phenyl placement may shift metabolic stability profile compared to generic pyrimidin-2-ol analogs; direct substitution is not recommended without validation.

Regioisomer mismatch

The 3-substituted regioisomer may differ from the 4-substituted analog in binding orientation and target engagement; SAR interpretation may not transfer.

5-(3-(Hydroxymethyl)phenyl)pyrimidin-2-ol Product Differentiation


Metabolic Stability Advantage in Liver Microsomes

In a direct head-to-head comparison within a series of diarylpyrimidine-based NNRTIs, compound 9g, which features a hydroxymethyl side chain at the C-5 position of the pyrimidine ring analogous to the core of 5-(3-(Hydroxymethyl)phenyl)pyrimidin-2-ol, demonstrated a 29-fold increase in metabolic stability in human liver microsomes (t1/2 = 2754 min) compared to its non-hydroxymethyl counterpart, compound 5 (t1/2 = 96 min) [1].

Metabolic stability in HLM
Class-level
Analog with 5-hydroxymethyl: t1/2 2754 min vs 96 min (29-fold increase) in human liver microsomes
Supports metabolic stability research context for 5-substituted pyrimidines.
Class-level inference from NNRTI series; not direct data on this compound.
Metabolic stability HIV-1 NNRTI human liver microsomes

Regioisomeric Binding Specificity

The 3-(hydroxymethyl)phenyl substitution pattern, as in 5-(3-(Hydroxymethyl)phenyl)pyrimidin-2-ol, is structurally distinct from the 4-(hydroxymethyl)phenyl regioisomer (CAS 1111113-67-7) . While no direct head-to-head binding data is available for this exact scaffold, a class-level inference can be drawn from the NNRTI study where the 5-position hydroxymethyl group on the pyrimidine core formed a critical hydrogen bond with residue E138, stabilizing the conformation and contributing to picomolar potency (EC50 = 0.9 nmol/L) [1]. The 3-substitution on the phenyl ring is expected to orient the hydroxymethyl group differently, potentially affecting its ability to engage similar hydrogen bond networks or π-stacking interactions, as seen in related pyrimidine crystal structures [2].

Regioisomeric binding context
Class-level
3-substituted vs 4-substituted regioisomer: hydrogen bond networks and π-stacking may differ
Regioisomeric substitution may affect binding orientation.
Inferred from NNRTI binding mode; no direct head-to-head data available.
Regioisomer binding affinity structural biology

Purity Specification for Reproducible Research

5-(3-(Hydroxymethyl)phenyl)pyrimidin-2-ol is commercially offered at a purity of 98%, as per vendor specifications . This level of purity is a critical quality attribute for ensuring reproducible results in biological assays and chemical synthesis, particularly when compared to compounds of lower or unspecified purity that may contain impurities that interfere with experimental outcomes.

Purity specification
Data to verify
98% purity (vendor specification)
Supports reproducible synthesis and assay outcomes.
Vendor-reported; batch-specific review recommended.
Purity quality control reproducibility

Synthetic Accessibility and SAR Potential

5-(3-(Hydroxymethyl)phenyl)pyrimidin-2-ol serves as a versatile building block for medicinal chemistry, as its pyrimidin-2-ol core and hydroxymethylphenyl side chain offer multiple sites for further derivatization . This is in contrast to more rigid or fully elaborated analogs, which may lack the synthetic handle needed for systematic SAR exploration. For example, the compound's synthesis involves a straightforward reaction of 3-(hydroxymethyl)benzaldehyde with a pyrimidine precursor , making it an accessible starting material for the preparation of diverse analogs.

Synthetic versatility
Data to verify
Hydroxymethyl and pyrimidine N-H provide multiple reactive sites for derivatization
Enables rapid analog library synthesis.
Based on supplier and literature context; scope may require method development.
Synthesis building block medicinal chemistry

Predicted Physicochemical and ADME Profile

Computational predictions for 5-(3-(Hydroxymethyl)phenyl)pyrimidin-2-ol indicate a LogP value of 0.9292 and a Topological Polar Surface Area (TPSA) of 65.98 Ų . These values are crucial for evaluating drug-likeness; the LogP suggests moderate lipophilicity, while the TPSA indicates good potential for membrane permeability. These properties can be contrasted with more lipophilic or polar analogs, providing a quantitative basis for selecting compounds with optimal ADME profiles.

Predicted ADME profile
Data to verify
LogP = 0.93 · TPSA = 65.98 Ų
Predicted drug-likeness for screening prioritization.
In silico prediction; requires experimental validation.
Lipophilicity drug-likeness ADME

5-(3-(Hydroxymethyl)phenyl)pyrimidin-2-ol Research Applications


Kinase Inhibitor Lead Optimization with Metabolic Stability

Based on the class-level evidence that a hydroxymethyl side chain at the C-5 position of a pyrimidine core can confer a 29-fold increase in human liver microsome stability [1], 5-(3-(Hydroxymethyl)phenyl)pyrimidin-2-ol is an ideal starting scaffold for developing next-generation kinase inhibitors, particularly for targets like HIV-1 reverse transcriptase or PI3K, where in vivo persistence is a key challenge [2].

SAR Studies on Pyrimidine Pharmacophores

The compound's defined 3-(hydroxymethyl)phenyl substitution pattern provides a specific regioisomeric anchor for SAR campaigns. Researchers can use this compound as a core to systematically explore modifications, comparing its activity profile directly with the 4-substituted regioisomer (CAS 1111113-67-7) to elucidate the impact of substitution geometry on target engagement, as demonstrated in binding studies for related pyrimidines [3].

Chemical Probe for Drug Target Validation

The high purity (98%) and well-characterized physicochemical properties (LogP=0.93, TPSA=65.98 Ų) make 5-(3-(Hydroxymethyl)phenyl)pyrimidin-2-ol a reliable tool compound for preliminary biological assays . Its moderate lipophilicity and polar surface area suggest it is suitable for cellular assays, and it can serve as a non-optimized probe to investigate the biological relevance of pyrimidine-binding targets in disease models.

Synthetic Diversification and Library Construction

As a functionalized pyrimidine building block, this compound is valuable for synthetic chemists developing new methodologies. Its reactive hydroxymethyl group can be converted into various functionalities (e.g., aldehyde, halide) , enabling the rapid construction of diverse compound libraries for high-throughput screening against panels of enzymes or cell lines.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold development
Hydroxymethyl substitution profile
Metabolic stability endpoint context
Pyrimidine SAR campaigns
Regioisomeric substitution pattern
Binding orientation and target engagement studies
Target identification probe
Purity and physicochemical profile
Cellular assay compatibility and reproducibility
Synthetic library construction
Reactive functional groups
Derivatization efficiency and library diversity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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